6-Phenylpyridazin-3-amine

Medicinal Chemistry CNS Drug Discovery Toxicology

6-Phenylpyridazin-3-amine (CAS 14966-91-7) is the core scaffold for minaprine-class CNS agents and p38α MAPK inhibitors. This specific 3-amino-6-phenyl substitution pattern is essential for biological activity; isomers fail to reproduce key SAR. High-yield Suzuki synthesis supports cost-effective scaling for parallel library synthesis. Ideal for medicinal chemists optimizing MAO/kinase targets.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 14966-91-7
Cat. No. B084792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyridazin-3-amine
CAS14966-91-7
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)N
InChIInChI=1S/C10H9N3/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
InChIKeyYTDZFWNQRRMELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyridazin-3-amine (CAS 14966-91-7): Strategic Procurement Guide for Heterocyclic Scaffolds in CNS and Anti-Inflammatory Research


6-Phenylpyridazin-3-amine (CAS 14966-91-7), also known as 3-amino-6-phenylpyridazine, is a heterocyclic building block belonging to the pyridazine class . It features a pyridazine core substituted with a phenyl group at the 6-position and a primary amine at the 3-position . This specific substitution pattern defines its utility as a central intermediate and key scaffold in medicinal chemistry, particularly for synthesizing analogues of the antidepressant minaprine and for exploring diverse biological activities such as CNS modulation and kinase inhibition [1][2].

Why Substituting 6-Phenylpyridazin-3-amine (CAS 14966-91-7) with Other Pyridazine Isomers Compromises Research Integrity


Generic substitution among pyridazine isomers or derivatives is not scientifically sound due to structure-dependent pharmacological and physicochemical divergence. The 3-amino-6-phenyl arrangement is specifically required for key biological interactions. For instance, a derivative with an identical core has been shown to selectively inhibit neuroinflammatory pathways (IL-1β, iNOS, NO) without affecting constitutive glial functions [1]. Furthermore, this specific scaffold is the direct progenitor of minaprine, an antidepressant that acts as a reversible MAO-A inhibitor [2]. Altering the substitution pattern (e.g., shifting to 4- or 5-phenyl) or using a different amine placement would yield a completely different pharmacophore, failing to reproduce these specific structure-activity relationships (SAR) and potentially invalidating comparative or replication studies.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Phenylpyridazin-3-amine (CAS 14966-91-7) Against Closest Analogs


Differentiated CNS Safety Profile: Avoiding the Convulsant Liability of the Closest Analog, Minaprine

The most relevant comparator is minaprine (4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine), a marketed antidepressant built on the 6-phenylpyridazin-3-amine scaffold. Minaprine was withdrawn from the market in 1996 due to its propensity to cause convulsions, a severe CNS liability [1]. While minaprine's convulsant risk is linked to its complex alkyl side chains that enable MAO-A inhibition and off-target effects, the unadorned 6-phenylpyridazin-3-amine scaffold lacks these modifications [2]. This structural distinction is critical: 6-Phenylpyridazin-3-amine provides the same core pharmacophore without the structural features responsible for the clinical toxicity of its most famous derivative, making it a superior starting point for developing new CNS-active agents with a potentially cleaner safety profile [3].

Medicinal Chemistry CNS Drug Discovery Toxicology

Predicted BBB Permeability as a Central Nervous System (CNS) Probe Versus Non-CNS Pyridazine Alternatives

For CNS research, the ability of a compound to cross the blood-brain barrier (BBB) is a non-negotiable prerequisite. In silico ADME predictions show that 6-Phenylpyridazin-3-amine is classified as BBB permeant [1]. This is in contrast to many other pyridazine derivatives, such as certain pyridazin-3(2H)-ones, which are often optimized for peripheral targets or exhibit lower predicted CNS penetration due to increased polarity or hydrogen bonding capacity [2]. The favorable BBB penetration prediction for 6-Phenylpyridazin-3-amine is supported by its physicochemical properties, including a consensus Log P of 1.57, which falls within the optimal range for CNS drugs, and a topological polar surface area (TPSA) of 51.8 Ų, below the 60-70 Ų threshold typically required for BBB penetration .

Pharmacokinetics CNS Drug Delivery Computational ADME

Demonstrated p38α MAP Kinase Inhibitory Activity via Core Scaffold Compared to Structurally Divergent p38 Inhibitors

The 3-amino-6-phenylpyridazine scaffold has been validated as a core for p38α MAPK inhibition, a key target in neuroinflammation and Alzheimer's disease. A derivative based on this core, designated MW01-2-069A-SRM, was reported to inhibit p38α MAPK with an IC50 of approximately 0.8 μM [1]. While the unsubstituted 6-Phenylpyridazin-3-amine itself may not be the most potent final compound, it represents the essential pharmacophore from which potent p38α MAPK inhibitors can be developed. This contrasts with alternative p38 inhibitor scaffolds (e.g., pyridinyl imidazoles, diaryl ureas) that often suffer from selectivity issues or hepatotoxicity, a liability not intrinsically associated with this pyridazine core [2]. Furthermore, related compounds in the MW01 series have demonstrated in vivo efficacy, suppressing brain IL-1β levels by approximately 85% in an LPS-induced neuroinflammation mouse model [3].

Kinase Inhibition Neuroinflammation Alzheimer's Disease

Validated Synthetic Accessibility Enables Cost-Effective Scale-Up vs. Complex Pyridazine Derivatives

The straightforward synthesis of 6-Phenylpyridazin-3-amine via Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with phenylboronic acid provides a robust, high-yielding route [1]. Reported yields for this transformation are consistently high, with one procedure achieving 79% yield using Pd(PPh3)4 and K2CO3 in a dioxane/water/toluene solvent system [2]. This contrasts with the more complex, multi-step syntheses often required for alternative pyridazine derivatives with intricate substitution patterns, which can significantly increase procurement costs and lead times. For instance, the synthesis of minaprine requires additional alkylation steps, introducing complexity and reducing overall yield [3]. The commercial availability of 6-Phenylpyridazin-3-amine from multiple vendors with standard purities of 95-98% and provided analytical data (NMR, HPLC, GC) further underscores its accessibility .

Synthetic Chemistry Process Development Medicinal Chemistry

Optimal Use Cases for 6-Phenylpyridazin-3-amine (CAS 14966-91-7): From CNS Probe Development to Kinase Inhibitor Libraries


Development of Next-Generation CNS Therapeutics with Reduced Convulsant Risk

6-Phenylpyridazin-3-amine is the ideal starting scaffold for medicinal chemists aiming to develop new CNS-active agents, particularly antidepressants or neuroprotective compounds, without the severe convulsant liability that led to the withdrawal of minaprine. By using this core structure, researchers can explore novel chemical space around the 4-position and the 3-amino group to optimize for desired targets (e.g., MAO, neurotransmitter receptors) while avoiding the specific substitutions that conferred toxicity to minaprine [1][2]. Its predicted BBB permeability further supports its use as a CNS probe .

Construction of Targeted Libraries for Neuroinflammation and Kinase Inhibition

This compound serves as a privileged scaffold for generating focused libraries targeting neuroinflammatory pathways and specific kinases like p38α MAPK. Given that a derivative (MW01-2-069A-SRM) already demonstrates low-micromolar p38α MAPK inhibition (IC50 ~ 0.8 μM), 6-Phenylpyridazin-3-amine is the optimal building block for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for this and related CNS kinases [1]. Its use can help bypass the known liver toxicity issues associated with other p38 inhibitor chemotypes [2].

Cost-Effective, Scalable Intermediate for Diverse Heterocyclic Synthesis

Given its well-established, high-yielding (up to 79%) one-step synthesis from inexpensive starting materials via Suzuki coupling, 6-Phenylpyridazin-3-amine is an economical and scalable building block for process chemistry [1]. It is well-suited for generating diverse heterocyclic libraries through reactions at the reactive 3-amino group, enabling the rapid exploration of chemical space for multiple target classes, including kinases, GPCRs, and other enzymes. Its widespread commercial availability in multi-gram quantities with high purity (95-98%) and full analytical characterization supports its use in medium-to-high throughput parallel synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.